molecular formula C13H10N4O3S B5148800 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

Cat. No. B5148800
M. Wt: 302.31 g/mol
InChI Key: DJBARCRXEDPZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione-thiadiazole hybrid and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. However, one of the limitations is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide. One of the directions is to explore its potential as an anticancer agent and investigate its mechanism of action. Another direction is to study its potential as an antimicrobial agent and investigate its efficacy against various bacterial and fungal strains. Additionally, further research can be done to explore its potential as an anti-inflammatory and antioxidant agent. Finally, the compound's potential as a fluorescent probe for the detection of metal ions can be further investigated.
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of novel drugs and diagnostic tools.

Synthesis Methods

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide can be synthesized using various methods. One of the common methods is the reaction of 2-aminothiadiazole and phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminothiadiazole and maleic anhydride in the presence of a catalyst. The synthesized compound can be purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7(10(18)15-13-16-14-6-21-13)17-11(19)8-4-2-3-5-9(8)12(17)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBARCRXEDPZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CS1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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